BenchChemオンラインストアへようこそ!

(D-Lys6)-LH-RH

GnRH receptor radioligand binding IC50

(D-Lys6)-LH-RH is the preferred LHRH analog for targeted cytotoxic conjugate development. The D-Lys⁶ residue provides a unique free ε-amine for covalent attachment of doxorubicin, methotrexate, gemcitabine, or fluorophores—capability absent in D-Trp⁶ (Triptorelin) or D-Leu⁶ (Leuprolide) analogs. With sub-nanomolar GnRHR binding (IC₅₀=0.98 nM) and 3–4× extended half-life versus native LHRH, this vector enables reliable receptor-mediated internalization in GnRHR-positive cancers. Validated in AN-152/AEZS-108 clinical-stage conjugates. Procure for oncology ADC research, competitive radioligand displacement assays, and GnRHR pharmacology studies.

Molecular Formula C59H84N18O13
Molecular Weight 1253.4 g/mol
CAS No. 130751-49-4
Cat. No. B137889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Lys6)-LH-RH
CAS130751-49-4
Synonyms6-Lys-LHRH
6-lysine-LHRH
GnRH, Lys(6)-
LHRH, Lys(6)-
LHRH, lysine(6)-
Molecular FormulaC59H84N18O13
Molecular Weight1253.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C59H84N18O13/c1-32(2)23-42(52(84)71-41(12-7-21-65-59(62)63)58(90)77-22-8-13-47(77)57(89)67-29-48(61)80)72-50(82)39(11-5-6-20-60)70-53(85)43(24-33-14-16-36(79)17-15-33)73-56(88)46(30-78)76-54(86)44(25-34-27-66-38-10-4-3-9-37(34)38)74-55(87)45(26-35-28-64-31-68-35)75-51(83)40-18-19-49(81)69-40/h3-4,9-10,14-17,27-28,31-32,39-47,66,78-79H,5-8,11-13,18-26,29-30,60H2,1-2H3,(H2,61,80)(H,64,68)(H,67,89)(H,69,81)(H,70,85)(H,71,84)(H,72,82)(H,73,88)(H,74,87)(H,75,83)(H,76,86)(H4,62,63,65)/t39-,40+,41+,42+,43+,44+,45+,46+,47+/m1/s1
InChIKeyHOWBSMILMYIFKQ-OBCLEYQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-Lys6)-LH-RH (CAS 130751-49-4) Procurement Overview: GnRH Agonist Peptide for Targeted Drug Conjugation and Receptor Binding Studies


(D-Lys6)-LH-RH (also designated [D-Lys6]-LHRH) is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH, also known as gonadotropin-releasing hormone, GnRH), distinguished by the substitution of a D-lysine residue at position 6 of the native sequence . This single D-amino acid modification confers two principal functional enhancements: (1) substantially increased resistance to proteolytic degradation relative to native LHRH, and (2) retention of a free ε-amino group on the lysine side chain, providing a chemically accessible site for covalent conjugation to cytotoxic payloads, fluorescent probes, or radiolabels [1]. The compound acts as a GnRH receptor agonist, binding with high affinity to GnRHR expressed on pituitary gonadotrophs and on various cancer cell types including breast, prostate, ovarian, and pancreatic carcinomas [2].

Why (D-Lys6)-LH-RH Cannot Be Substituted with Other LHRH Analogs: Position 6 D-Lysine Determines Conjugation Utility and Receptor Trafficking Fate


Substituting (D-Lys6)-LH-RH with another LHRH analog bearing a different position 6 modification—such as D-Trp6 (Triptorelin), D-Ala6, or D-Leu6 (Leuprolide)—is not functionally equivalent and may compromise experimental outcomes. The D-Lys6 residue uniquely provides a chemically accessible primary amine (ε-NH₂) that serves as the preferred conjugation handle for covalent attachment of diverse cargoes including doxorubicin, 2-pyrrolinodoxorubicin, methotrexate, gemcitabine, and fluorescent dyes . Analogs with D-Trp6 or D-Leu6 lack this reactive amine and therefore cannot be directly conjugated via the same well-established chemistry; when unconjugated, they exhibit different receptor internalization kinetics and intracellular trafficking profiles [1]. Furthermore, the D-Lys6 modification confers enhanced resistance to enzymatic degradation that is not uniformly shared across all position 6 substitutions, and the free ε-amine group has been shown to participate in specific receptor-ligand interactions that influence the agonist-versus-antagonist functional outcome in species-dependent receptor contexts [2].

(D-Lys6)-LH-RH Quantitative Differentiation Evidence: Head-to-Head Binding Affinity, Conjugation Utility, and Targeted Antitumor Efficacy


Receptor Binding Affinity: (D-Lys6)-LH-RH IC50 Comparable to Clinical-Grade GnRH Antagonist Cetrorelix

In competitive radioligand displacement assays using [125I][D-Trp6]LHRH as the tracer and membrane preparations from cells expressing human GnRH receptor, [D-Lys6]LHRH exhibited an IC50 value of 0.98 nM [1]. This binding affinity is directly comparable to that of Cetrorelix (IC50 = 0.86 nM), a clinically approved GnRH antagonist, and exceeds the binding affinity of the cytotoxic conjugate AN-152 ([D-Lys6]LHRH-doxorubicin, IC50 = 1.39 nM) by approximately 42% [1].

GnRH receptor radioligand binding IC50 competitive displacement

Conjugation Versatility: D-Lys6 ε-Amine Enables Targeted Payload Delivery Unavailable with D-Trp6 Analogs

The D-Lys6 residue of (D-Lys6)-LH-RH contains a free ε-amino group that serves as a conjugation site for covalent attachment of diverse payloads. This chemical handle has been exploited to generate multiple well-characterized cytotoxic conjugates, including AN-152 (doxorubicin conjugate, IC50 binding = 1.39 nM) [1], AN-207 (2-pyrrolinodoxorubicin conjugate), T-98 (glutaryl-2-(hydroxymethyl)anthraquinone conjugate, Kd = 1.2 nM) [2], and gemcitabine conjugates (2G1, IC50 = 0.69 nM; 2G2, IC50 = 0.11 nM) [3]. In contrast, the closely related analog [D-Trp6]-LH-RH (Triptorelin) lacks a chemically accessible conjugation site and is generally used only in its unconjugated form .

peptide-drug conjugate targeted therapy D-Lys6 D-Trp6 doxorubicin

Targeted Antitumor Efficacy: D-Lys6-Conjugated Doxorubicin (AN-152) Outperforms Free Doxorubicin in Pancreatic Cancer Xenografts

The (D-Lys6)-LH-RH conjugate AN-152 (AEZS-108), consisting of doxorubicin covalently linked to [D-Lys6]LH-RH, demonstrated significantly superior antitumor efficacy compared to equivalent doses of free doxorubicin in nude mouse xenograft models of human pancreatic cancer [1]. AN-152 powerfully inhibited growth of all three tested pancreatic cancer lines (SW-1990, Panc-1, and CFPAC-1), with statistically significant superiority over DOX specifically in Panc-1 and CFPAC-1 tumors [1]. Additionally, PCR array analysis revealed that AN-152 affected the expression of genes associated with cellular migration, invasion, metastasis, and angiogenesis more favorably than DOX alone [1].

pancreatic cancer xenograft targeted chemotherapy doxorubicin AN-152

Degradation Resistance: D-Amino Acid Substitution at Position 6 Extends Functional Half-Life

The incorporation of D-lysine at position 6 of the LHRH decapeptide confers significantly enhanced resistance to proteolytic degradation compared to the native LHRH sequence . This modification increases the peptide's biological half-life by approximately 3- to 4-fold relative to unmodified LHRH . The enhanced stability is attributed to the D-configuration of the lysine residue, which renders the adjacent peptide bonds poor substrates for endogenous endopeptidases that typically cleave at or near position 6 in the native LHRH sequence .

proteolytic stability peptide half-life D-amino acid LHRH analog

Agonist Internalization Kinetics: D-Lys6 Agonist Undergoes Rapid Cellular Uptake Distinct from Antagonist Membrane Retention

Quantitative electron microscopic autoradiography studies in rat pituitary gonadotrophs revealed that the [D-Lys6]GnRH agonist undergoes rapid cellular internalization following receptor binding, with a high proportion of the radiolabeled ligand translocated into intracellular compartments within 60 minutes of intravenous injection [1]. In marked contrast, the [D-Lys6]-containing antagonist analog [N-acetyl-D-pCl-Phe1,2,D-Trp3,D-Lys6,D-Ala10]GnRH remained predominantly associated with the plasma membrane during the same 60-minute interval, with appreciable intracellular accumulation observed only at later time points (≥4 hours post-injection) [1]. This differential internalization kinetics is consistent with the functional classification of (D-Lys6)-LH-RH as a GnRH agonist, wherein receptor activation triggers rapid endocytosis, whereas antagonist binding does not initiate the same internalization cascade [1].

receptor internalization GnRH agonist quantitative autoradiography pituitary gonadotroph

(D-Lys6)-LH-RH Procurement Scenarios: Evidence-Based Applications in Targeted Drug Conjugation, Receptor Pharmacology, and Oncology Research


Synthesis of Targeted Peptide-Drug Conjugates (PDCs) for Cancer Therapy

Procure (D-Lys6)-LH-RH as the peptide targeting vector for covalent conjugation to cytotoxic payloads including doxorubicin, 2-pyrrolinodoxorubicin, methotrexate, or gemcitabine. The free ε-amine group on the D-Lys6 residue provides a chemically defined and validated conjugation site that preserves high-affinity GnRH receptor binding (IC50 = 0.98 nM for unconjugated peptide) [1]. Conjugates synthesized using this vector (e.g., AN-152/AEZS-108) have demonstrated receptor-targeted antitumor efficacy superior to free cytotoxic drug in preclinical xenograft models and have advanced to Phase II clinical evaluation [2]. This application is not achievable with D-Trp6 or D-Leu6 LHRH analogs, which lack the reactive primary amine required for direct conjugation .

Radioligand Binding and Receptor Occupancy Assays

Use (D-Lys6)-LH-RH in competitive radioligand displacement assays to characterize GnRH receptor expression and binding pharmacology in tissue membranes or cell lines. The compound exhibits sub-nanomolar binding affinity (IC50 = 0.98 nM), placing it among the highest-affinity GnRH receptor ligands available for research use and directly comparable to clinical reference standards such as Cetrorelix (IC50 = 0.86 nM) [1]. The D-Lys6 modification also enables facile radioiodination for use as a radiotracer in receptor autoradiography and internalization studies, with well-documented internalization kinetics in pituitary gonadotrophs [3].

Functional GnRH Receptor Agonism Studies (LH Release and Desensitization)

Employ (D-Lys6)-LH-RH as a potent GnRH receptor agonist to stimulate luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release in vitro (e.g., superfused pituitary cell systems) or in vivo. The compound's agonist classification is supported by direct autoradiographic evidence of rapid receptor internalization within 60 minutes of binding—a hallmark of functional agonism—distinguishing it from [D-Lys6]-containing antagonists that exhibit prolonged membrane retention [3]. Its 3- to 4-fold extended half-life relative to native LHRH also makes it suitable for sustained stimulation protocols requiring prolonged receptor engagement .

GnRH Receptor-Positive Cancer Cell Targeting and Internalization Studies

Utilize (D-Lys6)-LH-RH or its fluorescently labeled derivatives to investigate GnRH receptor expression, cellular uptake, and intracellular trafficking in cancer cell lines known to express GnRHR, including MCF-7 and MDA-MB-231 breast cancer cells, PC-3 prostate cancer cells, and SW-1990 pancreatic cancer cells [2][4]. The compound's high binding affinity (IC50 = 0.98-10.5 nM depending on assay conditions) [1][4] and well-characterized internalization kinetics make it an appropriate probe for studying receptor-mediated endocytosis in cancer models. Conjugates of (D-Lys6)-LH-RH with doxorubicin (AN-152) have demonstrated receptor-dependent cytotoxicity with IC50 values in the 2-13 nM range in breast cancer membranes, confirming the functional relevance of GnRHR targeting in oncology applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (D-Lys6)-LH-RH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.